molecular formula C15H14Cl2O3S B4641200 2,6-dichlorophenyl 2,4,6-trimethylbenzenesulfonate

2,6-dichlorophenyl 2,4,6-trimethylbenzenesulfonate

Cat. No.: B4641200
M. Wt: 345.2 g/mol
InChI Key: WGTWVNCYCJOONF-UHFFFAOYSA-N
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Description

2,6-Dichlorophenyl 2,4,6-trimethylbenzenesulfonate is an organic compound with the molecular formula C15H14Cl2O3S. This compound is known for its unique chemical structure, which includes a dichlorophenyl group and a trimethylbenzenesulfonate group. It is used in various scientific research applications due to its distinct chemical properties.

Properties

IUPAC Name

(2,6-dichlorophenyl) 2,4,6-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O3S/c1-9-7-10(2)15(11(3)8-9)21(18,19)20-14-12(16)5-4-6-13(14)17/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTWVNCYCJOONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=C(C=CC=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichlorophenyl 2,4,6-trimethylbenzenesulfonate typically involves the reaction of 2,6-dichlorophenol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2,6-Dichlorophenol+2,4,6-Trimethylbenzenesulfonyl chloridePyridine2,6-Dichlorophenyl 2,4,6-trimethylbenzenesulfonate+HCl\text{2,6-Dichlorophenol} + \text{2,4,6-Trimethylbenzenesulfonyl chloride} \xrightarrow{\text{Pyridine}} \text{this compound} + \text{HCl} 2,6-Dichlorophenol+2,4,6-Trimethylbenzenesulfonyl chloridePyridine​2,6-Dichlorophenyl 2,4,6-trimethylbenzenesulfonate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorophenyl 2,4,6-trimethylbenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

Scientific Research Applications

2,6-Dichlorophenyl 2,4,6-trimethylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as organic light-emitting diodes (OLEDs) and stable organic radicals.

Mechanism of Action

The mechanism of action of 2,6-dichlorophenyl 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trichlorophenyl 2,4,6-trimethylbenzenesulfonate
  • 2,6-Dichlorophenyl 2,4,6-trimethylbenzenesulfonamide
  • 2,6-Dichlorophenyl 2,4,6-trimethylbenzenesulfonyl chloride

Uniqueness

2,6-Dichlorophenyl 2,4,6-trimethylbenzenesulfonate is unique due to its specific combination of dichlorophenyl and trimethylbenzenesulfonate groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-dichlorophenyl 2,4,6-trimethylbenzenesulfonate
Reactant of Route 2
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2,6-dichlorophenyl 2,4,6-trimethylbenzenesulfonate

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